molecular formula C11H8N2O B1613734 4-(Pyridazin-3-YL)benzaldehyde CAS No. 328125-39-9

4-(Pyridazin-3-YL)benzaldehyde

Cat. No. B1613734
CAS RN: 328125-39-9
M. Wt: 184.19 g/mol
InChI Key: BGBGYYXYKMRMCT-UHFFFAOYSA-N
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Description

4-(Pyridazin-3-YL)benzaldehyde is a chemical compound with the molecular formula C11H8N2O . It is a derivative of benzaldehyde, where a pyridazinyl group is attached to the 4th carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of 4-(Pyridazin-3-YL)benzaldehyde consists of a benzene ring attached to a pyridazinyl group at the 4th carbon . The exact structure analysis is not available in the retrieved resources.


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Pyridazin-3-YL)benzaldehyde are not detailed in the available resources, it’s known that pyridazine compounds can undergo various reactions such as C-C bond cleavage, 6- endo - trig cyclizations, and [4 + 2] annulations .


Physical And Chemical Properties Analysis

4-(Pyridazin-3-YL)benzaldehyde has a molecular weight of 184.19 . It is a solid substance with a melting point of 52-57 °C . The density is predicted to be 1.147±0.06 g/cm3 .

Future Directions

Research on pyridazine compounds, including 4-(Pyridazin-3-YL)benzaldehyde, is ongoing. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity . Another study identified 4-acrylamido-N-(pyridazin-3-yl)benzamide as a potential anti-COVID-19 compound . These studies indicate that pyridazine compounds have significant potential in medicinal chemistry.

properties

IUPAC Name

4-pyridazin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-3-5-10(6-4-9)11-2-1-7-12-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBGYYXYKMRMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627129
Record name 4-(Pyridazin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridazin-3-YL)benzaldehyde

CAS RN

328125-39-9
Record name 4-(Pyridazin-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by a procedure analogous to Reference Example 13 by substituting 3-chloropyridazine (prepared as described in WO 9724124) for the 2-chloro4-methoxypyrimidine of Reference Example 13. MS 185 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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